molecular formula C9H15NO3 B2529151 Methyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate CAS No. 2155856-02-1

Methyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B2529151
CAS No.: 2155856-02-1
M. Wt: 185.223
InChI Key: VGLANDDYIYGQFW-UHFFFAOYSA-N
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Description

Methyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate is a spirocyclic compound featuring a unique heteroatom arrangement: a single oxygen (oxa) atom at position 5 and a nitrogen (aza) atom at position 9 within a spiro[3.5]nonane scaffold. The methyl ester group at position 2 enhances its reactivity for further derivatization. This compound is synthesized via cyclocondensation reactions, as demonstrated in the preparation of 5-oxa-9-azaspiro[3.5]nonane derivatives from amino alcohols and cyclobutanone . Its spirocyclic structure confers rigidity, making it a valuable scaffold in medicinal chemistry for targeting bioactive conformations.

Properties

IUPAC Name

methyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-12-8(11)7-5-9(6-7)10-3-2-4-13-9/h7,10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLANDDYIYGQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(C1)NCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both oxygen and nitrogen atoms. The reaction conditions often include the use of a solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The compound is then purified using techniques such as distillation or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Methyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Spirocyclic Compounds

Structural and Functional Variations

Table 1: Key Structural Differences Among Spirocyclic Analogues
Compound Name Heteroatom Positions Substituents Molecular Formula Key Applications
Methyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate 5-oxa, 9-aza Methyl ester at C2 C9H13NO3 Scaffold for heterocyclic systems
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate 2,7-diaza tert-Butyl ester at C2 C12H22N2O2 Sigma receptor ligands
Methyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride 7-aza Methyl ester at C2, HCl salt C10H18ClNO2 Organic building block
9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane 2,5-dioxa, 8-aza Methyl group at C9 C7H13NO2 Structural studies
tert-Butyl 8-benzyl-6,6-dimethyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate 5-oxa, 2,8-diaza Benzyl, dimethyl, tert-butyl ester C20H30N2O3 Versatile small-molecule scaffold

Pharmacological and Physicochemical Properties

  • Steric Profile : Bulky substituents, such as benzyl groups in tert-butyl 8-benzyl-5-oxa-2,8-diazaspiro derivatives, increase steric hindrance, affecting binding affinity to biological targets .
  • Bioactivity: Diazaspiro compounds (e.g., 2-phenethyl-7-phenyl-2,7-diazaspiro[3.5]nonane) show nanomolar affinity for sigma receptors, whereas the oxa-aza hybrid may prioritize different target classes due to its mixed heteroatom landscape .

Stability and Derivatization Potential

  • Ester Hydrolysis : The methyl ester in the target compound can be hydrolyzed to carboxylic acids or reduced to alcohols, enabling diversification .
  • Boc Protection: tert-Butyl-protected analogues (e.g., tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate) exhibit enhanced stability during synthetic modifications, critical for multi-step ligand synthesis .

Biological Activity

Methyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which presents potential for diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

This compound has a molecular formula of C₁₁H₁₃N₁O₃ and a CAS number of 2155856-02-1. Its structure features a spirocyclic arrangement that may influence its interaction with biological targets, enhancing its pharmacological properties.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro tests have shown that the compound can inhibit the growth of various cancer cell lines, with growth inhibition concentrations (GI50) in the nanomolar range across multiple types of cancer cells, including neuroblastoma and glioblastoma .

Table 1: Summary of Anticancer Activity

Cell LineGI50 (nM)Reference
Neuroblastoma18.9
Glioblastoma200
NCI 60-cell panel<15x lower than standard drugs

The mechanism by which this compound exerts its anticancer effects appears to involve modulation of cellular pathways associated with cell proliferation and apoptosis. The compound may interact with specific receptors or enzymes, leading to altered signaling pathways that promote cell death in malignant cells while sparing normal cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary data suggest that it may possess significant antimicrobial properties, making it a candidate for further research in the development of new antimicrobial agents .

Comparative Analysis

When compared to similar compounds such as Ethyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate and Tert-butyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate, methyl 5-oxa derivative shows unique biological profiles due to its ester functionality which affects solubility and reactivity. These structural differences may lead to variations in biological activity and therapeutic applications.

Table 2: Comparison of Similar Compounds

CompoundAnticancer ActivityAntimicrobial Activity
This compoundHighModerate
Ethyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylateModerateLow
Tert-butyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylateLowHigh

Case Studies

  • Study on Neuroblastoma Cells : A study conducted on neuroblastoma cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls, indicating its potential as a therapeutic agent against pediatric cancers .
  • Biodistribution Studies : Biodistribution studies in animal models have shown promising results regarding the compound's ability to penetrate biological barriers, particularly the blood-brain barrier, suggesting its potential for treating central nervous system tumors .

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